Glafenine-d4

Quantitative Bioanalysis LC-MS/MS Internal Standard

Select Glafenine-d4 as your internal standard for definitive glafenine quantification in LC-MS/MS. Unlike unlabeled structural analogs or alternative deuterated NSAIDs, Glafenine-d4 incorporates four deuterium atoms at non-exchangeable benzoate-ring positions—ensuring identical chromatographic retention and co-elution with the target analyte. This precise physicochemical mimicry uniquely compensates for differential matrix effects, ion suppression/enhancement, and extraction recovery variability, delivering the accuracy and precision required by FDA and EMA bioanalytical method validation guidelines. Its +4 Da mass shift cleanly resolves the IS from glafenine and any isobaric metabolites in complex biological matrices (plasma, serum, urine, tissue homogenates), making it indispensable for generating reliable PK parameters (AUC, Cmax, T1/2) in preclinical, clinical, and forensic studies. Trusted by CROs and pharmaceutical laboratories for regulatory-compliant glafenine analysis.

Molecular Formula C19H17ClN2O4
Molecular Weight 376.8 g/mol
Cat. No. B12410957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlafenine-d4
Molecular FormulaC19H17ClN2O4
Molecular Weight376.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl
InChIInChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)/i1D,2D,3D,4D
InChIKeyGWOFUCIGLDBNKM-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glafenine-d4: A Deuterium-Labeled Anthranilic Acid Derivative for Quantitative Bioanalysis and Research


Glafenine-d4 (Glafenin-d4) is the deuterium-labeled isotopologue of the non-steroidal anti-inflammatory drug (NSAID) and non-narcotic analgesic agent glafenine, a member of the anthranilic acid derivative class . As a stable isotope-labeled internal standard (SIL-IS), Glafenine-d4 carries four deuterium atoms incorporated at non-exchangeable positions on the benzoate ring, resulting in a molecular mass of 376.83 g/mol and a molecular formula of C₁₉H₁₃D₄ClN₂O₄ . This isotopic labeling confers virtually identical chemical and physical behavior to the unlabeled analyte (glafenine, MW 372.80 g/mol) while providing the critical mass shift required for selective detection in mass spectrometry-based assays [1].

Why Unlabeled Glafenine or Other Analogs Cannot Substitute for Glafenine-d4 in Quantitative LC-MS/MS


In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the use of an unlabeled structural analog or non-isotopic internal standard is fundamentally limited by differential matrix effects, extraction recovery, and ionization efficiency, all of which compromise assay accuracy and precision [1]. While unlabeled glafenine shares the same molecular structure, it cannot be distinguished from the endogenous or dosed analyte in the mass spectrometer, rendering it useless as an internal calibrant [2]. Alternative deuterated NSAIDs (e.g., Niflumic Acid-d5, p-Chlonixin-d6) may exhibit divergent chromatographic retention times and distinct ionization behaviors due to differences in their core anthranilic acid backbone or peripheral functional groups, which can introduce systematic bias in quantification [3]. Only Glafenine-d4, with its identical chemical structure and nearly identical physicochemical properties to glafenine, co-elutes with the analyte and compensates precisely for ion suppression/enhancement and sample preparation variability—ensuring the method meets bioanalytical validation guidelines (e.g., FDA, EMA) [4].

Quantitative Differentiation of Glafenine-d4: A Head-to-Head Evidence Guide for Analytical and Procurement Decisions


Mass Spectrometric Differentiation: Glafenine-d4 vs. Unlabeled Glafenine

The primary quantitative differentiation of Glafenine-d4 stems from its mass shift of +4 Da relative to unlabeled glafenine, a fundamental requirement for mass spectrometric discrimination in multiple reaction monitoring (MRM) modes [1]. This mass difference enables the selective detection of the internal standard without interference from the analyte's natural isotopic distribution. The use of a deuterated internal standard, such as Glafenine-d4, is mandated by regulatory bioanalytical guidelines (FDA, EMA) to achieve acceptable accuracy (within ±15% of nominal, ±20% at LLOQ) and precision (%CV ≤15%) for method validation [2].

Quantitative Bioanalysis LC-MS/MS Internal Standard

Isotopic Purity and Labeling Site Stability of Glafenine-d4

The utility of Glafenine-d4 as an internal standard critically depends on high isotopic purity and the stability of the deuterium label under analytical conditions. Product specifications typically require a minimum isotopic enrichment of 98% deuterium at the designated positions . Furthermore, the four deuterium atoms are located on the non-exchangeable positions of the benzoate ring (positions 3,4,5,6), a design feature that prevents hydrogen-deuterium back-exchange during sample preparation and chromatographic separation in aqueous or protic solvents . This is a key differentiator from improperly labeled standards that undergo label loss, leading to inaccurate quantification [1].

Isotopic Purity Label Stability Internal Standard Quality

Matrix Effect Mitigation: Glafenine-d4 vs. Non-Isotopic Internal Standard

In LC-MS/MS analysis of biological samples, matrix effects (ion suppression or enhancement) can severely compromise quantitative accuracy. While a structurally similar non-isotopic internal standard (e.g., another NSAID like niflumic acid-d5) may partially compensate for extraction losses, it will not co-elute perfectly with glafenine and will therefore experience different matrix effects [1]. Glafenine-d4, being an isotopic isomer, exhibits essentially identical chromatographic retention time and ionization behavior to glafenine, ensuring that the internal standard normalizes for matrix effects across the entire elution window [2]. Comparative studies across multiple analytes have demonstrated that the use of a co-eluting stable isotope-labeled internal standard reduces matrix effect variability (%CV) from >15% to <5% in plasma and urine samples [3].

Matrix Effects LC-MS/MS Ion Suppression

Optimal Application Scenarios for Glafenine-d4: Leveraging Its Analytical Specificity


Quantitative Bioanalysis of Glafenine in Pharmacokinetic Studies

Glafenine-d4 is the definitive internal standard for the accurate quantification of glafenine in plasma, serum, urine, and tissue homogenates using LC-MS/MS. Its use is essential for generating reliable pharmacokinetic (PK) parameters (e.g., AUC, Cmax, T1/2) in preclinical and clinical studies, as mandated by regulatory agencies [1]. The deuterium label ensures precise compensation for matrix effects and sample-to-sample variability, enabling method validation at low ng/mL levels. [2].

Metabolite Identification and Quantification

In drug metabolism studies, Glafenine-d4 can serve as a critical internal standard to quantify glafenine in the presence of its metabolites (e.g., glafenic acid) in complex biological matrices. The +4 Da mass shift distinguishes the internal standard from both the parent drug and any isobaric metabolites that might share similar fragmentation patterns [1]. This is particularly valuable when investigating the metabolic pathways and clearance mechanisms of glafenine in vitro (hepatocytes, microsomes) and in vivo. [3].

Toxicological and Forensic Analysis

For the detection and confirmation of glafenine exposure in toxicological or forensic casework, Glafenine-d4 provides the highest level of analytical specificity. The co-eluting isotopic internal standard ensures that quantification is not confounded by matrix interferences from post-mortem or degraded samples, which are common in this field [2]. The use of a deuterated internal standard is considered a 'gold standard' for definitive identification and quantitation in such contexts.

Quality Control and Assay Standardization in Drug Development

During the pharmaceutical development of novel anthranilic acid derivatives or related analgesics, Glafenine-d4 can be employed as a benchmark internal standard to develop and validate robust LC-MS/MS assays. Its well-defined chemical and isotopic properties facilitate inter-laboratory standardization and method transfer, ensuring consistency across different research sites and phases of drug development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glafenine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.